2-Chloro-3-(chloromethyl)pyrazine hydrochloride

Übersicht

Beschreibung

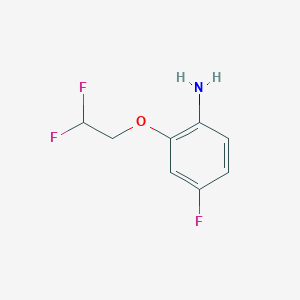

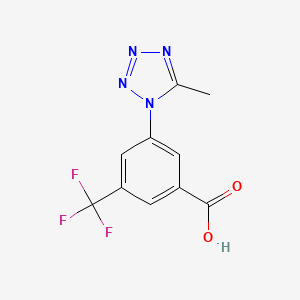

“2-Chloro-3-(chloromethyl)pyrazine hydrochloride” is a chemical compound with the CAS Number 45660-95-5 . It has a linear formula of C5H4Cl2N2 . The compound is typically stored at temperatures between 2-8°C . It appears as a pale-yellow to yellow-brown liquid .

Physical And Chemical Properties Analysis

The molecular weight of “2-Chloro-3-(chloromethyl)pyrazine hydrochloride” is 163.01 . It has a density of 1.4±0.1 g/cm3 . The compound is a yellow to brown liquid .

Wissenschaftliche Forschungsanwendungen

DNA Binding and Antimicrobial Properties

Pyrazine derivatives, including chlorohydrazinopyrazine compounds similar to 2-chloro-3-(chloromethyl)pyrazine hydrochloride, have been studied for their broad biological activity, physicochemical properties, and interactions with DNA. Such compounds have shown high affinity to DNA without exhibiting toxicity toward human dermal keratinocytes, indicating potential clinical applications. Their hydrophilic nature and interaction with DNA have been thoroughly investigated through both theoretical and experimental methods, demonstrating their potential in biomedical research and applications (Mech-Warda et al., 2022).

Synthesis of Pyrazine Derivatives

The synthesis of pyrazine derivatives, including those related to 2-chloro-3-(chloromethyl)pyrazine hydrochloride, has been extensively explored for the development of novel organic materials and intermediates for pharmaceuticals. These derivatives have been synthesized through various chemical reactions, including the Hilbert-Johnson reaction and metal-free or metal-catalyzed amination, leading to compounds with potential applications in optoelectronic materials and small molecule anticancer drugs. Such synthetic routes provide valuable insights into the versatility of pyrazine derivatives in chemical synthesis and their potential applications in developing new materials and drugs (Oresic et al., 2001; Meti et al., 2017; Zhang et al., 2019).

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of pyrazine-based compounds, including those structurally related to 2-chloro-3-(chloromethyl)pyrazine hydrochloride, have been studied for their applications in photophysical chemistry and material science. These studies have led to the development of push-pull chromophores with promising optical properties, indicating potential uses in organic electronics and as fluorescent markers in biochemical research (Hoffert et al., 2017).

Safety And Hazards

“2-Chloro-3-(chloromethyl)pyrazine hydrochloride” is labeled with the signal word “Danger” and has hazard statements H302 and H314 . This indicates that the compound is harmful if swallowed and causes severe skin burns and eye damage. Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and immediately calling a poison center or doctor .

Eigenschaften

IUPAC Name |

2-chloro-3-(chloromethyl)pyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2.ClH/c6-3-4-5(7)9-2-1-8-4;/h1-2H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAORGCDNTHIVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)CCl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(chloromethyl)pyrazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate](/img/structure/B1427642.png)

![[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine](/img/structure/B1427653.png)